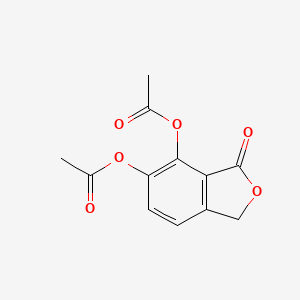![molecular formula C17H14N2O3 B14577930 3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-65-9](/img/structure/B14577930.png)
3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound features a nitrophenyl group attached to the oxazole ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole can be achieved through several methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to form the oxazole ring.
Van Leusen Reaction: This reaction involves the use of aldehydes and tosylmethyl isocyanide (TosMIC) to produce oxazoles.
Chemical Reactions Analysis
3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially at positions ortho and para to the nitro group.
Scientific Research Applications
3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industrial Applications: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole can be compared with other oxazole derivatives:
Properties
CAS No. |
61191-65-9 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-6-3-5-12(10-13)16-15-9-8-11-4-1-2-7-14(11)17(15)22-18-16/h1-7,10,15,17H,8-9H2 |
InChI Key |
NONWNCXLMKSKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Chloromethyl)sulfanyl]pyrrolidine](/img/structure/B14577848.png)




![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)



![(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14577903.png)

![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)


